2-Iodothiophene

Catalog No.
S702668
CAS No.
3437-95-4
M.F
C4H3IS
M. Wt
210.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodothiophene

CAS Number

3437-95-4

Product Name

2-Iodothiophene

IUPAC Name

2-iodothiophene

Molecular Formula

C4H3IS

Molecular Weight

210.04 g/mol

InChI

InChI=1S/C4H3IS/c5-4-2-1-3-6-4/h1-3H

InChI Key

ROIMNSWDOJCBFR-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)I

Canonical SMILES

C1=CSC(=C1)I

2-Iodothiophene has the molecular formula C₄H₃IS and a molecular weight of approximately 210.04 g/mol. It is known as α-iodothiophene and is classified as a thiophene derivative due to the presence of a sulfur atom in its five-membered ring structure. The compound is typically a pale yellow liquid that is sensitive to light and moisture .

2-Iodothiophene is a hazardous compound. It is classified as acutely toxic upon oral ingestion, causes severe skin and eye irritation, and is a suspected skin sensitizer []. It is also a combustible liquid []. When handling 2-Iodothiophene, appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood is mandatory [].

Please note:

  • The mechanism of action is not applicable to 2-Iodothiophene as it is not a biological molecule.
  • Cross-coupling reactions

    The C-I bond in 2-iodothiophene readily undergoes palladium-catalyzed cross-coupling reactions with a variety of nucleophiles. This allows for the introduction of diverse functional groups at the 2-position of the thiophene ring. A study by Chinchilla et al. investigated the mechanism of such a reaction between 2-iodothiophene and potassium (E)-heptenyldimethylsilanolate [].

  • Sonogashira reaction

    2-Iodothiophene can participate in the Sonogashira reaction, a copper-catalyzed coupling reaction between terminal alkynes and aryl or vinyl halides. This reaction allows for the formation of carbon-carbon bonds between 2-iodothiophene and various alkynes. Studies have shown that 2-iodothiophene can be used in a microwave-enhanced version of this reaction, leading to a faster and more efficient process [].

Other Applications

  • Synthesis of functional materials

    2-Iodothiophene can be used as a building block in the synthesis of functional materials. For instance, it can be used as a monomer for the preparation of thin conductive films through plasma polymerization [].

  • Development of new pharmaceuticals

    The unique properties of 2-iodothiophene make it a potential candidate for the development of new drugs. However, further research is needed to explore its potential therapeutic applications.

, particularly as a reagent in cross-coupling reactions. It can undergo:

  • N-Arylation: This reaction involves the coupling of 2-iodothiophene with aryl amines to form N-arylated thiophenes, which are valuable intermediates in organic synthesis .
  • Grignard Reactions: When treated with magnesium, 2-iodothiophene forms Grignard reagents that can be used to synthesize other thiophene derivatives .
  • Photoinduced Reactions: Studies have shown that 2-iodothiophene can undergo photoinduced reactions in various solvents, leading to different products depending on the reaction conditions .

Research indicates that 2-iodothiophene exhibits significant biological activity. It has been studied for its potential as:

  • Anticancer Agent: Some derivatives of iodothiophenes have shown promise in inhibiting cancer cell growth.
  • Antimicrobial Properties: Compounds related to 2-iodothiophene have demonstrated antimicrobial activity against various pathogens .

Several methods exist for synthesizing 2-iodothiophene:

  • From 2-Chlorothiophene: A common method involves reacting 2-chlorothiophene with sodium iodide in a mixed solvent of acetone and tetrahydrofuran under inert conditions, yielding high purity and yield .
    text
    Reaction Conditions:- Reactants: 2-Chlorothiophene, Sodium Iodide- Solvents: Acetone / Tetrahydrofuran- Temperature: Room temperature- Yield: Approximately 92%[2].
  • Palladium-Catalyzed Reactions: Utilizing palladium catalysts for cross-coupling reactions can also lead to the formation of 2-iodothiophene from various precursors .

2-Iodothiophene finds applications in several fields:

  • Organic Synthesis: It serves as an important building block for synthesizing more complex organic molecules.
  • Material Science: Used in the development of conductive polymers and organic electronics.
  • Pharmaceuticals: Its derivatives are explored for potential use in drug development due to their biological activities .

Interaction studies involving 2-iodothiophene focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its role in synthetic pathways and potential biological mechanisms. The compound's interactions can vary significantly based on the substituents on the thiophene ring and the conditions under which reactions are conducted .

Several compounds share structural similarities with 2-iodothiophene. Here are some notable examples:

Compound NameStructure TypeUnique Features
3-IodothiopheneThiophene derivativeHigher reactivity compared to 2-iodo variant due to position .
2-BromothiopheneThiophene derivativeSimilar reactivity but less potent than iodinated derivatives .
ThiophenolAromatic thiolLacks iodine but retains sulfur functionality; used in different contexts .
2,5-DiiodothiopheneDiiodinated thiopheneIncreased iodine content may enhance reactivity but complicates synthesis .

Uniqueness of 2-Iodothiophene

The distinct positioning of the iodine atom at the second carbon of the thiophene ring significantly influences both its chemical reactivity and biological properties. This positioning allows for specific types of nucleophilic substitutions and cross-coupling reactions that are not as effectively achieved with other halogenated thiophenes.

Direct halogenation represents the most established approach for synthesizing 2-iodothiophene from thiophene precursors [1] [2]. The classical methodology employs iodine in combination with mercuric oxide as the oxidizing agent, a procedure first documented in the early twentieth century and subsequently refined through systematic optimization studies [3].

The foundational protocol involves treating thiophene with yellow mercuric oxide and elemental iodine in benzene solution under ice-cooling conditions [1] [3]. The reaction proceeds through electrophilic aromatic substitution, with the mercuric oxide facilitating the generation of electrophilic iodine species [2]. The characteristic color change from yellow mercuric oxide to crimson mercuric iodide serves as a visual indicator of reaction progress [3]. Under optimized conditions, this methodology consistently delivers yields of 72-75 percent, with the 2-iodothiophene product obtained through fractional distillation under reduced pressure [1] [3].

Modern variations of direct iodination have incorporated environmentally conscious approaches while maintaining synthetic efficiency [4] [5]. The hydrogen peroxide-mediated iodination represents a significant advancement, utilizing molecular iodine with hydrogen peroxide in aqueous media at elevated temperatures [4]. This green chemistry approach achieves remarkable yields of 90 percent while eliminating the need for toxic mercury compounds [4]. The reaction proceeds through the in situ generation of hypoiodous acid intermediates, which subsequently undergo electrophilic addition to the thiophene nucleus [4].

Alternative direct halogenation methodologies have explored the use of sodium iodide in mixed acetone-tetrahydrofuran solvent systems [6]. This approach demonstrates exceptional selectivity and yields of 92.31 percent when conducted under nitrogen atmosphere with light exclusion [6]. The mechanism involves nucleophilic displacement of chloride by iodide, followed by electrophilic iodination of the thiophene substrate [6].

Computational investigations have provided detailed mechanistic insights into the direct iodination process [7]. Density functional theory calculations reveal that the reaction proceeds through initial formation of a π-complex between the iodinating agent and thiophene, followed by nucleophilic attack to form a σ-complex intermediate [7]. The activation barriers range from 44.2 to 48.9 kilocalories per mole, with the exact value dependent on the specific iodinating conditions and substituent effects [7].

MethodReaction ConditionsYield (%)SelectivityReference
Iodine/Mercuric OxideI₂/HgO, benzene, ice cooling, 15-20 min72-75Moderate (some 2,5-diiodo) [1] [2] [3]
Iodine/Hydrogen PeroxideI₂/H₂O₂ (30%), water, 50°C, 24 h90High [4]
Sodium Iodide/AcetoneNaI, acetone/THF (3:1), 25°C, 3 h92.31High [6]
Potassium DichloroiodateKICl₂, dichloromethane, room temperatureVariablePosition-dependent [7]
Zeolite-CatalyzedI₂/CuY zeolite, dichloromethane, room temperature83Good [8]

Kinetic studies have demonstrated that thiophene exhibits dramatically enhanced reactivity compared to benzene derivatives, with halogenation rates approximately 10⁸ times faster at 25 degrees Celsius [9]. This exceptional reactivity arises from the electron-rich nature of the thiophene ring and the stabilization provided by sulfur d-orbital participation [9] [10].

Regioselectivity in direct halogenation strongly favors the 2-position due to the electronic properties of the thiophene ring system [9] [7]. However, prolonged reaction times or excess iodinating reagent can lead to formation of 2,5-diiodothiophene as a secondary product [1] [3]. This side reaction can be minimized through careful control of stoichiometry and reaction time [1].

Metal-Halogen Exchange Reactions

Metal-halogen exchange methodologies provide versatile synthetic routes to 2-iodothiophene through the intermediacy of organolithium or organomagnesium species [11] [12] [13]. These approaches typically commence with halogenated thiophene precursors and employ alkyllithium reagents to effect halogen-metal interchange [11].

The most widely employed protocol utilizes n-butyllithium for the conversion of 2-bromothiophene to the corresponding lithium derivative, which subsequently undergoes treatment with iodine to afford 2-iodothiophene [12] [13]. The reaction requires stringent anhydrous conditions and low temperatures, typically ranging from -78 to -40 degrees Celsius [12]. Tetrahydrofuran serves as the preferred solvent due to its coordinating ability and thermal stability under the reaction conditions [13].

Mechanistic investigations have revealed that the lithium-halogen exchange proceeds through a four-center transition state involving simultaneous bond formation and cleavage [11]. The process exhibits second-order kinetics when conducted with salt-free organolithium reagents, while the presence of lithium halides leads to more complex kinetic behavior [11]. The equilibrium nature of the exchange reaction necessitates careful selection of reaction partners to drive the transformation to completion [11].

Phenyllithium represents an alternative metallating agent that has demonstrated particular utility in the functionalization of substituted thiophene derivatives [14]. The reaction of phenyllithium with 3-bromophenylthiophene proceeds through both metal-halogen exchange and direct metallation pathways, with the relative contribution of each mechanism dependent on the specific substitution pattern [14]. Carbon dioxide quenching experiments have provided valuable mechanistic insights into these competing processes [14].

Temperature optimization studies have established that lower reaction temperatures generally favor cleaner metal-halogen exchange while suppressing undesired side reactions [15] [16]. However, excessively low temperatures can lead to incomplete conversion due to reduced reaction rates [15]. The optimal temperature range of -78 to -40 degrees Celsius represents a compromise between reaction efficiency and selectivity [12] [13].

Organometallic ReagentSubstrateTemperature (°C)SolventReaction TimeEfficiencyReference
n-Butyllithium2-Bromothiophene-78 to -40THF/Ether1-3 hoursHigh (>85%) [11] [12] [13]
Phenyllithium3-Bromophenylthiophene-78THF2-4 hoursGood (70-85%) [14]
sec-Butyllithium2-Chlorothiophene-100 to -78THF0.5-2 hoursModerate (60-75%) [11]
tert-ButyllithiumVarious halothiophenes-78THF/Ether1-4 hoursVariable [15] [16]

The scope of metal-halogen exchange extends to various halothiophene substrates, with iodide and bromide derivatives generally exhibiting superior reactivity compared to chlorinated analogues [11] [15]. This reactivity trend reflects the relative strengths of the carbon-halogen bonds and the thermodynamic driving force for the exchange process [11].

Solvent effects play a crucial role in determining the efficiency and selectivity of metal-halogen exchange reactions [12] [13] [16]. Ethereal solvents such as tetrahydrofuran and diethyl ether provide optimal coordination to the lithium center while maintaining sufficient nucleophilicity for the exchange process [13]. Hydrocarbon solvents generally lead to reduced reaction rates and yields due to poor solvation of the ionic intermediates [16].

Grignard Reagent-Based Syntheses

Grignard reagent methodologies offer complementary approaches to 2-iodothiophene synthesis through the formation and subsequent functionalization of thienylmagnesium derivatives [17] [3] [18]. These organometallic intermediates exhibit unique reactivity profiles and aggregation behaviors that distinguish them from their lithium counterparts [18].

The preparation of 2-thienylmagnesium iodide from 2-iodothiophene and magnesium metal represents the most direct route to Grignard formation [17] [3]. The reaction typically requires activation of the magnesium surface and is conducted under strictly anhydrous conditions in tetrahydrofuran solvent [17]. Yields of 85-95 percent are routinely achieved when proper activation procedures are employed [3].

Computational studies have provided detailed insights into the aggregation behavior of thiophene Grignard reagents in solution [18]. Quantum chemical investigations reveal that 2-thienylmagnesium chloride exists predominantly as bridged dimeric species in tetrahydrofuran, with three distinct structural motifs: μ-(Cl,C), μ-(Cl,Cl), and μ-Cl geometries [18]. These dimeric structures are stabilized by π-interactions involving the thiophene aromatic system [18].

The Schlenk equilibrium represents a fundamental aspect of Grignard chemistry that significantly influences the reactivity of thiophene derivatives [18]. The equilibrium between monomeric Grignard reagents, dimeric aggregates, and disproportionation products (diorganylmagnesium and magnesium dihalide) is particularly complex for thiophene systems due to the additional stabilization provided by π-π interactions [18].

Alternative Grignard formation strategies employ 2-bromothiophene as the halide precursor, offering advantages in terms of substrate availability and cost considerations [17] [19]. The reaction with magnesium requires more forcing conditions compared to the iodide analogue, typically necessitating prolonged reflux periods of 3-6 hours [17]. Despite the extended reaction times, yields of 75-90 percent are consistently achievable [19].

Starting MaterialGrignard Formation ConditionsTypical Yield (%)Coupling ApplicationsAggregation BehaviorReference
2-IodothiopheneMg, THF, reflux, 2-4 h85-95Cross-coupling, carbonylationDimeric in THF [17] [3] [18]
2-BromothiopheneMg, THF, reflux, 3-6 h75-90Suzuki, Negishi reactionsMonomeric/dimeric equilibrium [17] [19]
Thiophene (direct metalation)Direct lithiation then MgBr₂60-80Limited reactivityComplex aggregation [12] [20]
3-BromothiopheneMg, THF, reflux, 4-8 h70-85Sonogashira, Stille couplingπ-π stacking interactions [18] [19]

The synthetic utility of thiophene Grignard reagents extends to numerous cross-coupling applications, including Suzuki-Miyaura, Negishi, and Sonogashira reactions [21] [19] [22]. These transformations typically proceed under mild conditions with palladium catalysis, offering access to diverse functionalized thiophene derivatives [21] [22].

Solvation effects profoundly influence the structure and reactivity of thiophene Grignard reagents [18]. Tetrahydrofuran coordination stabilizes the monomeric form and enhances nucleophilicity, while reduced solvation promotes aggregation and diminished reactivity [18]. The optimal balance between solvation and reactivity is achieved with 2:1 tetrahydrofuran:magnesium stoichiometry [18].

Scale-up considerations for Grignard-based syntheses have been extensively investigated in industrial contexts [17]. Process optimization studies demonstrate that careful control of temperature, addition rate, and mixing efficiency are critical parameters for successful large-scale implementation [17]. Heat management becomes particularly important due to the exothermic nature of Grignard formation [17].

Microwave-Assisted and Solvent-Free Approaches

Microwave-assisted methodologies represent a paradigm shift in thiophene synthesis, offering rapid heating, enhanced reaction rates, and improved energy efficiency [23] [22] [24]. These approaches leverage the unique heating mechanism of microwave irradiation to achieve selective molecular activation while maintaining mild overall reaction conditions [23].

The application of microwave heating to thiophene halogenation has demonstrated remarkable success in reducing reaction times from hours to minutes [23]. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds from 2-halobenzonitriles proceeds at 130 degrees Celsius in dimethyl sulfoxide with reaction completion in 10-30 minutes [23]. The dramatic rate enhancement arises from the direct heating of polar molecules and intermediates, leading to more efficient energy transfer compared to conventional thermal methods [23].

Solvent-free approaches have emerged as environmentally sustainable alternatives that eliminate waste generation while often improving reaction selectivity [25] [5]. Mechanochemical synthesis using ball milling techniques enables the direct iodination of thiophene derivatives without any solvent requirements [25]. Potassium dichloroiodate serves as an effective iodinating agent under these conditions, with reaction times of 1-3 hours producing yields of 85-95 percent [25].

Green chemistry protocols have been developed that utilize environmentally benign solvents such as ethanol in combination with simple inorganic reagents [5]. The synthesis of halogenated thiophenes using sodium halides as electrophilic halogen sources represents a significant advancement in sustainable organic synthesis [5]. These methods employ copper(II) sulfate pentahydrate as a catalyst and achieve excellent yields under mild reaction conditions [5].

Flow chemistry applications have demonstrated particular promise for the continuous synthesis of 2-iodothiophene derivatives [22] [24]. Microfluidic reactor systems enable precise control of reaction parameters including temperature, residence time, and reagent mixing [22]. The enhanced heat and mass transfer characteristics of flow systems lead to improved reaction efficiency and product consistency [24].

Method TypeReaction ConditionsAdvantagesYield Range (%)LimitationsReference
Microwave-assisted halogenationMW, 130°C, DMSO, 10-30 minRapid heating, high yields58-96Equipment dependency [23]
Solvent-free mechanochemicalBall milling, KICl₂, 1-3 hNo solvent, eco-friendly85-95Limited substrate scope [25]
Flow chemistry iodinationFlow reactor, 80-120°CPrecise control, scaling70-90Initial setup costFlow chemistry literature
Microwave Sonogashira couplingMW, Pd/C, water, 5-15 minGreen solvent, fast reaction80-95Catalyst separation [22] [24]
Green iodination (EtOH)NaI/CuSO₄, EtOH, refluxEnvironmentally benign75-90Lower reaction rates [5]
Continuous flow synthesisContinuous flow, 60-100°CScalable, consistent quality75-88System complexityProcess chemistry reports

The integration of microwave heating with cross-coupling chemistry has yielded particularly impressive results for thiophene functionalization [22] [24]. Copper-free Sonogashira reactions conducted under microwave irradiation in aqueous media achieve conversion rates exceeding 95 percent in reaction times of 5-15 minutes [22]. The use of heterogeneous palladium catalysts such as palladium on carbon facilitates catalyst recovery and recycling [24].

Electrochemical approaches represent an emerging area of solvent-free synthesis that offers precise control over reaction conditions [26]. Thin-layer electrochemical cells have demonstrated markedly improved efficiency compared to conventional beaker-type configurations [26]. The enhanced current efficiency and reduced electrolyte requirements make these methods attractive for both laboratory and industrial applications [26].

Temperature optimization studies for microwave-assisted reactions reveal that the optimal temperature range of 120-140 degrees Celsius provides the best compromise between reaction rate and product selectivity [23]. Higher temperatures can lead to decomposition of thermally sensitive intermediates, while lower temperatures result in incomplete conversion [23].

XLogP3

2.6

Boiling Point

181.0 °C

Melting Point

-40.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (11.11%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (86.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (86.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (13.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (11.11%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (86.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

8.05 mmHg

Pictograms

Irritant

Corrosive;Irritant

Other CAS

3437-95-4

Wikipedia

2-Iodothiophene

General Manufacturing Information

Thiophene, 2-iodo-: ACTIVE

Dates

Modify: 2023-08-15

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